molecular formula C10H8ClNO4S B13353315 Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B13353315
M. Wt: 273.69 g/mol
InChI Key: DOQHPDJFDMBQRX-UHFFFAOYSA-N
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Description

Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C10H8ClNO4S. It belongs to the class of isothiazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves multi-step reactions. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at low temperatures, followed by the addition of formic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the inert atmosphere and precise temperature control throughout the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .

Scientific Research Applications

Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide
  • 3-chlorobenzo[d]isothiazole-1,1-dioxide
  • 3,4-dichloroisothiazol-5-yl derivatives

Uniqueness

Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to the presence of the chlorine atom and the ethyl ester group, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C10H8ClNO4S

Molecular Weight

273.69 g/mol

IUPAC Name

ethyl 5-chloro-1,1-dioxo-1,2-benzothiazole-3-carboxylate

InChI

InChI=1S/C10H8ClNO4S/c1-2-16-10(13)9-7-5-6(11)3-4-8(7)17(14,15)12-9/h3-5H,2H2,1H3

InChI Key

DOQHPDJFDMBQRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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